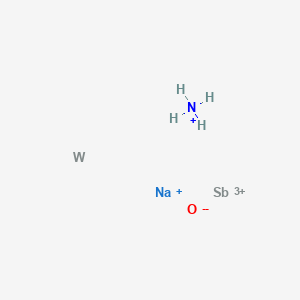
Hexafluronium
Vue d'ensemble
Description
Le bromure d’hexafluronium est un agent bloquant neuromusculaire principalement utilisé en anesthésie pour prolonger et potentialiser l’action relaxante musculaire squelettique de la succinylcholine pendant la chirurgie . Il est connu pour se lier et bloquer l’activité des cholinestérases plasmatiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le bromure d’hexafluronium est synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de fluorénylméthyle avec l’hexaméthylènediamine, suivie d’une quaternisation avec du bromure de méthyle . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de températures contrôlées pour garantir le rendement souhaité du produit.
Méthodes de production industrielle : La production industrielle de bromure d’this compound implique une synthèse à grande échelle utilisant des voies de réaction similaires à celles utilisées en laboratoire, mais optimisées pour une efficacité et un rendement accrus. Cela inclut l’utilisation de réacteurs industriels, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le bromure d’hexafluronium subit diverses réactions chimiques, notamment :
Oxydation : Implique l’addition d’oxygène ou l’élimination d’hydrogène, généralement à l’aide d’agents oxydants comme le permanganate de potassium.
Réduction : Implique l’addition d’hydrogène ou l’élimination d’oxygène, souvent à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre, généralement à l’aide de réactifs comme l’hydroxyde de sodium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium en conditions anhydres.
Substitution : Hydroxyde de sodium en solutions aqueuses ou alcooliques.
Principaux produits formés :
Oxydation : Formation de dérivés de la fluorénone.
Réduction : Formation de dérivés de la fluorénylméthylamine.
Substitution : Formation de divers composés fluorényliques substitués.
4. Applications de la recherche scientifique
Le bromure d’this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude des sels d’ammonium quaternaires.
Biologie : Utilisé dans des études de transmission neuromusculaire et d’inhibition de la cholinestérase.
Médecine : Utilisé en anesthésie pour prolonger la relaxation musculaire pendant les procédures chirurgicales.
Applications De Recherche Scientifique
Hexafluronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Employed in studies of neuromuscular transmission and cholinesterase inhibition.
Medicine: Utilized in anesthesiology to prolong muscle relaxation during surgical procedures.
Mécanisme D'action
Le bromure d’hexafluronium agit comme un inhibiteur réversible non compétitif de la cholinestérase plasmatique humaine ou pseudocholinestérase . Il se lie aux récepteurs latéraux anioniques près du centre actif de l’enzyme, provoquant un changement conformationnel qui empêche l’acylation du site estérase . Cette inhibition prolonge l’action de l’acétylcholine à la jonction neuromusculaire, ce qui entraîne une relaxation musculaire prolongée .
Composés similaires :
Chlorure de succinylcholine : Un autre agent bloquant neuromusculaire utilisé en anesthésie.
Chlorure de mivacurium : Un agent bloquant neuromusculaire non dépolarisant de courte durée d’action.
Bésylate d’atracurium : Un relaxant musculaire squelettique non dépolarisant utilisé en anesthésie.
Comparaison : Le bromure d’this compound est unique en sa capacité à prolonger l’action du chlorure de succinylcholine en inhibant les cholinestérases plasmatiques . Contrairement au chlorure de succinylcholine, qui agit comme un relaxant musculaire dépolarisant, le bromure d’this compound ne provoque pas de fasciculations musculaires initiales . Comparé au chlorure de mivacurium et au bésylate d’atracurium, le bromure d’this compound a une durée d’action plus longue et un mécanisme d’inhibition de la cholinestérase différent .
Comparaison Avec Des Composés Similaires
Suxamethonium chloride: Another neuromuscular blocking agent used in anesthesiology.
Mivacurium chloride: A short-acting non-depolarizing neuromuscular blocking agent.
Atracurium besylate: A non-depolarizing skeletal muscle relaxant used in anesthesia.
Comparison: Hexafluronium bromide is unique in its ability to prolong the action of suxamethonium chloride by inhibiting plasma cholinesterases . Unlike suxamethonium chloride, which acts as a depolarizing muscle relaxant, this compound bromide does not cause initial muscle fasciculations . Compared to mivacurium chloride and atracurium besylate, this compound bromide has a longer duration of action and a different mechanism of cholinesterase inhibition .
Propriétés
IUPAC Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZAQYPYABGTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
317-52-2 (di-bromide salt) | |
| Record name | Hexafluorenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00859333 | |
| Record name | Hexafluorenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hexafluronium bromide is a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase. Hexafluornium probably binds to anionic side receptors near the active center, causing a conformational change in the enzyme, preventing acylation of the esteratic site. The esteratic site on cholistereases is where acetylcholine is hydrolyzed to acetic acid and choline., ... WORK ... HAS LED TO PROPOSAL THAT PREJUNCTIONAL MOTOR-NERVE TERMINAL IS PRIMARY SITE OF ACTION OF COMPETITIVE & DEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS. /NEUROMUSCULAR BLOCKING AGENTS/, ...DESTRUCTION BY PLASMA CHOLINESTERASE IS...PRINCIPAL MEANS WHEREBY SUCCINYLCHOLINE IS DEGRADED, PROLONGATION OF ACTION MIGHT BE EXPLAINED BY ANTICHOLINESTERASE ACTION. HOWEVER, MARKED POTENTIATION CANNOT BE SO EXPLAINED, & VARIOUS EXPTL OBSERVATIONS INDICATE...INTERACTION @ NEUROMUSCULAR JUNCTION. /HEXAFLUORENIUM BROMIDE/ | |
| Record name | Hexafluronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEXAFLUORENIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4844-10-4 | |
| Record name | Hexafluorenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexafluorenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAFLUORENIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W5L6G81R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXAFLUORENIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals from n-propanol; MP: 188-189 °C /Hexafluorenium bromide/ | |
| Record name | Hexafluronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEXAFLUORENIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/new.no-structure.jpg)






![7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1221962.png)
![7-[(1R,2R,3R)-3-Hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1221963.png)




